Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
Description
Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (CAS: 1705438-53-4) is a piperidine-derived compound featuring a tert-butyl carbamate group and a 3-cyclopropyl-1,2,4-oxadiazole substituent. Its molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol . The compound’s structure includes a six-membered piperidine ring, a tert-butyl ester protecting group, and a cyclopropyl-substituted oxadiazole moiety. Notably, critical physicochemical properties such as density, melting point, and boiling point remain unreported in available literature .
Properties
IUPAC Name |
tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)21-15(20)19-8-4-5-11(10-19)9-13-17-14(18-22-13)12-6-7-12/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAWVVMVWRPGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a piperidine derivative. The reaction conditions often involve the use of solvents like toluene and reagents such as tert-butanol. The mixture is stirred and heated at elevated temperatures, followed by purification steps like washing with water and drying with anhydrous sodium sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-infective and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Heterocyclic Backbone Variations
Several analogs share the tert-butyl carbamate and oxadiazole motifs but differ in the heterocyclic core. Examples from include:
- (R)-4h : (R)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-pyrrolidine-1-carboxylate (pyrrolidine backbone, 73% yield).
- 4j : (S)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-azetidine-1-carboxylate (azetidine backbone, 73% yield).
- 4k : (S)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-piperidine-1-carboxylate (piperidine backbone, 77% yield) .
Key Observations :
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substituents significantly impact physicochemical and biological properties:
Structural Impact Table :
Molecular Complexity and Functionalization
- CAS 1705938-85-7 : A dimeric analog with two piperidine rings linked by a carbonyl group (C₂₂H₃₄N₄O₄, MW 418.53). This structure increases molecular weight and complexity, likely reducing solubility but offering additional binding sites for biological targets .
Biological Activity
Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₆H₂₅N₃O₄
- Molecular Weight : 323.39 g/mol
- CAS Number : 2060026-33-5
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the context of anticancer effects. Its oxadiazole moiety is known for enhancing biological activity against various cancer cell lines.
Anticancer Activity
Numerous studies have investigated the antiproliferative effects of compounds containing the oxadiazole ring. For instance:
-
In Vitro Studies :
- The compound was tested against a panel of cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549). Results indicated a significant inhibition of cell growth, with an IC₅₀ value reported at approximately 92.4 µM against multiple cancer types .
- A related study demonstrated that modifications to the oxadiazole structure could enhance antiproliferative activity, suggesting that structural variations can lead to improved efficacy .
- Mechanism of Action :
Data Table: Biological Activity Summary
| Cell Line | IC₅₀ (µM) | Effect Observed |
|---|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 | Significant growth inhibition |
| Human Lung Adenocarcinoma (A549) | Not specified | Moderate growth inhibition observed |
| Murine Leukemia (L1210) | Not specified | Antiproliferative activity noted |
Case Studies and Research Findings
- Novel Derivatives :
- Structure-Activity Relationship (SAR) :
- Comparative Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
